molecular formula C24H25N3O2S B2826270 N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-38-5

N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2826270
CAS No.: 898452-38-5
M. Wt: 419.54
InChI Key: FDEIOYLJZBDKRZ-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study on new 2-Oxoindolin Phosphonates demonstrated their potential as novel agents to treat cancer. This research highlighted the green synthesis of α-aminophosphonate derivatives, evaluated for in vitro anticancer activity against six human cancer cell lines. Notably, these compounds exhibited no cytotoxicity towards normal tissue cells, suggesting their safety and potential as anticancer agents or leads for novel anticancer drug design (Tiwari et al., 2018).

Catalytic Applications

In Copper-Catalyzed Coupling Reactions , Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide was established as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides. This showcases the compound's utility in facilitating a variety of chemical reactions, thereby broadening its applicability in synthetic chemistry (De et al., 2017).

Receptor Agonist Properties

A study on 5-HT1D Receptor Agonist Properties revealed the synthesis and testing of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines for their binding affinities and intrinsic efficacy on cloned 5-HT1A, 5-HT1D alpha, and beta receptors. These compounds displayed varying degrees of preference and agonist activity at the 5-HT1D receptors, providing insight into receptor ligand interactions and the potential development of receptor-targeted therapies (Barf et al., 1996).

Synthetic and Medicinal Chemistry

Research on Novel Indole Based Hybrid Oxadiazole Scaffolds aimed at synthesizing compounds with potent urease inhibitory activity. These novel scaffolds demonstrated significant inhibitory potential and mild cytotoxicity towards cell membranes, indicating their value in therapeutic drug design programs (Nazir et al., 2018).

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-2-17-9-11-19(12-10-17)26-24(29)23(28)25-16-21(22-8-5-15-30-22)27-14-13-18-6-3-4-7-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEIOYLJZBDKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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